molecular formula C32H21F5N2O4 B557609 Fmoc-d-trp-opfp CAS No. 136554-94-4

Fmoc-d-trp-opfp

Cat. No. B557609
M. Wt: 592.5 g/mol
InChI Key: KLPGTAYCHANVFY-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Trp-OPfp, also known as N-alpha-Fmoc-D-tryptophan pentafluorophenyl ester, is a compound used in peptide synthesis . It has a molecular weight of 592.5 and a molecular formula of C32H21F5N2O4 .


Synthesis Analysis

Fmoc-D-Trp-OPfp is used in Fmoc/tBu solid-phase peptide synthesis, a method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .


Chemical Reactions Analysis

The Fmoc group in Fmoc-D-Trp-OPfp is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-D-Trp-OPfp is a solid substance that should be stored sealed in dry conditions at 2-8°C . It has a molecular weight of 592.52 .

Scientific Research Applications

  • Adsorption on Molecularly Imprinted Polymers : A study by Kim and Guiochon (2005) investigated the equilibrium adsorption isotherms of compounds, including Fmoc-L-Trp-OPfp, on molecularly imprinted polymers (MIPs). This research demonstrated that Fmoc-L-Trp-OPfp interacts differently with adsorption sites compared to its analogues, offering insights into the properties of MIPs and their applications in separation science (Kim & Guiochon, 2005).

  • Synthesis of O-glycopeptides : Gangadhar, Jois, and Balasubramaniam (2004) described a high-yield and stereoselective synthesis of O-glycopeptides using Fmoc-AA-OPfp, showcasing the compound's utility in peptide synthesis and its potential applications in biochemical research (Gangadhar, Jois, & Balasubramaniam, 2004).

  • Solid-Phase Syntheses of Glycopeptides : Meinjohanns et al. (1995) utilized Fmoc-D-Trp-OPfp in the solid-phase synthesis of O-GlcNAc glycopeptides. This study highlights the compound's role in the efficient synthesis of complex glycopeptides, which are significant in understanding protein glycosylation (Meinjohanns et al., 1995).

  • HPLC Determination of Amino Acids : Fmoc-D-Trp-OPfp is referenced in the context of high-performance liquid chromatography (HPLC) for the determination of amino acids in biological materials. This application is critical in various biochemical analyses (Füst et al., 1990).

  • Multiple-Column Solid-Phase Glycopeptide Synthesis : Peters et al. (1991) described the use of Fmoc-D-Trp-OPfp in the synthesis of multiple O-glycopeptides, showcasing its utility in synthesizing complex biological molecules (Peters et al., 1991).

Safety And Hazards

Fmoc-D-Trp-OPfp may cause skin irritation . In case of contact, immediately flush skin with plenty of water . If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen .

Future Directions

Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . They have potential applications in diverse areas such as antimicrobial materials, emulsifiers for food, cosmetic, and biomedical industries .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPGTAYCHANVFY-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21F5N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-d-trp-opfp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AH Andreotti, D Kahne - Journal of the American Chemical …, 1993 - ACS Publications
There is biochemical evidence that glycosylation influences peptide and protein structure, plays a role in glycoprotein folding, and increases the stability of some proteins. 1 It has been …
Number of citations: 151 pubs.acs.org
T Fukami, T Nagase, K Fujita, T Hayama… - Journal of medicinal …, 1995 - ACS Publications
Endothelin (ET-1), which was first isolated from the culture medium of porcine aortic endothelial cells, is a potent vasoconstrictor consisting of 21 amino acids and belongs to a new …
Number of citations: 45 pubs.acs.org
R Liang - 1997 - search.proquest.com
Part I. Synthesis and conformational studies of O-glycopeptides. We have synthesized a series of O-glycosylated peptides by incorporating glycosylated amino acids into the solid phase …
Number of citations: 0 search.proquest.com
Р ДЕГЕНГИ - 2000 - elibrary.ru
Описывается новый пептид, имеющий формулу (I) AD-Mrp-(Al) nB-С, где AD-Thr-His, имидазолацетил, изонипетотил, 4-аминобутирил, D-относится к дестроизомеру, Мrр …
Number of citations: 0 elibrary.ru

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